2-Methyl-2-propyloxirane
Overview
Description
. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-1-pentene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide.
Industrial Production Methods: Industrial production of oxiranes typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidizing agent . This method is favored for its high selectivity and efficiency in producing epoxides.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-propyloxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The compound can be further oxidized to form corresponding diols or other oxidized products.
Common Reagents and Conditions:
Acidic conditions: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the epoxide to form diols.
Basic conditions: Sodium hydroxide or potassium hydroxide can also catalyze the ring-opening, leading to different products depending on the nucleophile used.
Major Products Formed:
Diols: Formed through the hydrolysis of the epoxide ring.
Halohydrins: Formed through the reaction with halogen acids.
Alcohols and ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-2-propyloxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, 2-methyl-2-propyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions . This reactivity is exploited in various chemical transformations, where the epoxide acts as an electrophile, reacting with nucleophiles to form a wide range of products .
Comparison with Similar Compounds
Oxirane (ethylene oxide): A simpler epoxide with a two-carbon backbone.
Propylene oxide: An epoxide with a three-carbon backbone.
Butylene oxide: An epoxide with a four-carbon backbone.
Comparison: 2-Methyl-2-propyloxirane is unique due to its branched structure, which imparts different reactivity and physical properties compared to linear epoxides like ethylene oxide and propylene oxide . The presence of the methyl and propyl groups can influence the compound’s reactivity, making it suitable for specific applications where other epoxides may not be as effective .
Properties
IUPAC Name |
2-methyl-2-propyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXMEOKFDOVSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334461 | |
Record name | Oxirane, 2-methyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3657-41-8 | |
Record name | Oxirane, 2-methyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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